molecular formula C8H11N3O B2622668 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide CAS No. 1855874-15-5

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Cat. No.: B2622668
CAS No.: 1855874-15-5
M. Wt: 165.196
InChI Key: SIHLJHYMTXNZSM-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a pyrazole ring substituted at the 4-position by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole moiety. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a similar carbene source. The resulting cyclopropane intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives under suitable conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide lies in its combination of the cyclopropane ring and the pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-4-5(3-10-11)6-2-7(6)8(9)12/h3-4,6-7H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLJHYMTXNZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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